molecular formula C10H12FNO B13195645 1-(2-Fluoro-3-methoxyphenyl)cyclopropan-1-amine

1-(2-Fluoro-3-methoxyphenyl)cyclopropan-1-amine

Cat. No.: B13195645
M. Wt: 181.21 g/mol
InChI Key: RCXFDXLBMBRCDA-UHFFFAOYSA-N
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Description

1-(2-Fluoro-3-methoxyphenyl)cyclopropan-1-amine is a chemical compound characterized by a cyclopropane ring attached to a phenyl group substituted with a fluorine atom and a methoxy group

Preparation Methods

The synthesis of 1-(2-Fluoro-3-methoxyphenyl)cyclopropan-1-amine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-fluoro-3-methoxybenzaldehyde and cyclopropylamine.

    Reaction Conditions: The key step involves the formation of the cyclopropane ring, which can be achieved through a cyclopropanation reaction. This reaction is often catalyzed by transition metals such as rhodium or copper.

    Industrial Production: On an industrial scale, the synthesis may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and reaction time to achieve the desired product.

Chemical Reactions Analysis

1-(2-Fluoro-3-methoxyphenyl)cyclopropan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles such as amines or thiols.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may produce primary or secondary amines.

Scientific Research Applications

1-(2-Fluoro-3-methoxyphenyl)cyclopropan-1-amine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity, including its effects on various enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of neurological disorders or as an anti-inflammatory agent.

    Industry: The compound is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(2-Fluoro-3-methoxyphenyl)cyclopropan-1-amine involves its interaction with specific molecular targets:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to changes in their activity or function.

    Pathways Involved: The exact pathways involved depend on the specific biological context. For example, it may modulate neurotransmitter release or inhibit specific enzymes involved in inflammatory processes.

Comparison with Similar Compounds

1-(2-Fluoro-3-methoxyphenyl)cyclopropan-1-amine can be compared with other similar compounds to highlight its uniqueness:

    Similar Compounds: Compounds such as 1-(3-methoxyphenyl)cyclopropan-1-amine and 1-(2-fluoro-4-methoxyphenyl)cyclopropan-1-amine share structural similarities.

    Uniqueness: The presence of both the fluorine and methoxy groups on the phenyl ring imparts unique chemical and biological properties to this compound, distinguishing it from its analogs.

Properties

Molecular Formula

C10H12FNO

Molecular Weight

181.21 g/mol

IUPAC Name

1-(2-fluoro-3-methoxyphenyl)cyclopropan-1-amine

InChI

InChI=1S/C10H12FNO/c1-13-8-4-2-3-7(9(8)11)10(12)5-6-10/h2-4H,5-6,12H2,1H3

InChI Key

RCXFDXLBMBRCDA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1F)C2(CC2)N

Origin of Product

United States

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